molecular formula C15H23N B1257282 (2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline CAS No. 833453-93-3

(2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1257282
M. Wt: 217.35 g/mol
InChI Key: KSQZVAWGIAAZHJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline, also known as (2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline, is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

833453-93-3

Product Name

(2S)-1-Methyl-2-pentyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

(2S)-1-methyl-2-pentyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H23N/c1-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)2/h6-8,10,14H,3-5,9,11-12H2,1-2H3/t14-/m0/s1

InChI Key

KSQZVAWGIAAZHJ-AWEZNQCLSA-N

Isomeric SMILES

CCCCC[C@H]1CCC2=CC=CC=C2N1C

SMILES

CCCCCC1CCC2=CC=CC=C2N1C

Canonical SMILES

CCCCCC1CCC2=CC=CC=C2N1C

synonyms

angustureine

Origin of Product

United States

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